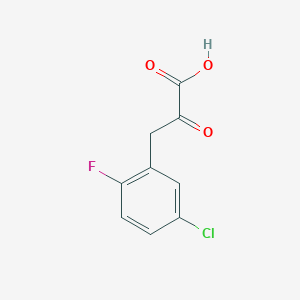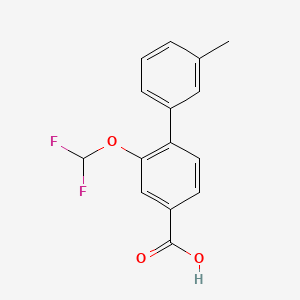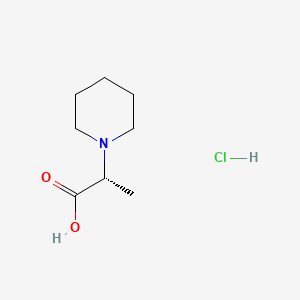![molecular formula C6HBrCl2N2S B13533763 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a brominated thiophene derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno[3,4-d]pyrimidine core can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions with amines can yield aminothieno[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
Chemistry: In chemistry, 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it valuable in the development of electronic devices.
作用機序
The mechanism of action of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways depend on the specific derivative and its intended use.
類似化合物との比較
2,4-Dichlorothieno[3,4-d]pyrimidine: Lacks the bromine substituent, which can affect its reactivity and applications.
7-Bromo-2-chlorothieno[3,4-d]pyrimidine: Similar structure but with one less chlorine atom, leading to different chemical properties.
Thieno[3,4-d]pyrimidine: The parent compound without any halogen substitutions, used as a core structure in various syntheses.
Uniqueness: 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and materials with specialized functions.
特性
分子式 |
C6HBrCl2N2S |
|---|---|
分子量 |
283.96 g/mol |
IUPAC名 |
7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6HBrCl2N2S/c7-4-3-2(1-12-4)5(8)11-6(9)10-3/h1H |
InChIキー |
CQJLUWWVSARCFS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(S1)Br)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















